(1-cyclopropylazetidin-3-yl)methanol

Drug Design CNS Penetration ADME

(1-Cyclopropylazetidin-3-yl)methanol (CAS 2306274-92-8) is an azetidine derivative featuring a cyclopropyl group on the nitrogen and a hydroxymethyl group at the 3-position. Its molecular formula is C₇H₁₃NO and its molecular weight is 127.18 g/mol.

Molecular Formula C7H13NO
Molecular Weight 127.2
CAS No. 2306274-92-8
Cat. No. B6198316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclopropylazetidin-3-yl)methanol
CAS2306274-92-8
Molecular FormulaC7H13NO
Molecular Weight127.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-cyclopropylazetidin-3-yl)methanol (CAS 2306274-92-8) Technical Specifications and Differentiation


(1-Cyclopropylazetidin-3-yl)methanol (CAS 2306274-92-8) is an azetidine derivative featuring a cyclopropyl group on the nitrogen and a hydroxymethyl group at the 3-position. Its molecular formula is C₇H₁₃NO and its molecular weight is 127.18 g/mol [1]. Commercially available in ≥95% purity with batch-specific QC (NMR, HPLC, GC) , it serves as a versatile building block for medicinal chemistry programs requiring enhanced lipophilicity and conformational constraint relative to unsubstituted azetidine alcohols.

Workflow Medicinal chemistry building block with constrained azetidine scaffold
Selection Cyclopropyl rigidification for SAR exploration and permeability tuning
QC Context Batch-specific NMR/HPLC/GC data supports synthesis reproducibility

Why (1-cyclopropylazetidin-3-yl)methanol Cannot Be Replaced by Generic Azetidine Alcohols: A Procurement Perspective


Procurement of a generic azetidin-3-ylmethanol (CAS 95849-02-8) or other alkyl-substituted analogs in place of (1-cyclopropylazetidin-3-yl)methanol introduces significant, quantifiable differences in physicochemical properties, hazard profile, and molecular dimensions that directly impact downstream experimental outcomes. Specifically, the cyclopropyl substituent increases computed logP from -0.9 to +1.6 [1][2], alters the GHS hazard classification from acute oral toxicity and skin corrosion to flammability and eye damage [3][4], and modifies the molecular weight and steric bulk [1]. Such differences cannot be assumed to be interchangeable without altering compound permeability, safety handling protocols, or synthetic route efficiency.

Target
(1-Cyclopropylazetidin-3-yl)methanol Higher logP profile alters permeability predictions; GHS classification centers on flammability and eye damage.
Analog
Generic azetidin-3-ylmethanol Polar logP may limit membrane passage; classified as acute oral toxicant and corrosive, requiring different handling.
Risk
LogP shift and hazard reclassification cannot be reproduced by simple alkyl analogs. Fragments with 40 Da MW difference and altered steric bulk may produce divergent SAR.

Quantitative Differentiation of (1-cyclopropylazetidin-3-yl)methanol Against Closest Analogs


Lipophilicity Enhancement: logP Shift of +2.5 Units Over Unsubstituted Azetidin-3-ylmethanol

(1-Cyclopropylazetidin-3-yl)methanol exhibits a computed logP of 1.6 [1], representing a 2.5-log-unit increase over the unsubstituted azetidin-3-ylmethanol (CAS 95849-02-8), which has an XLogP3-AA value of -0.9 [2]. This difference directly translates to enhanced predicted membrane permeability and potential for CNS exposure, a critical factor for neuroactive drug candidates.

Lipophilicity shift
Head-to-head
logP 1.6 (target) vs. −0.9 (unsub. azetidine); Δ = +2.5
Supports permeability screening context.
Computed values; experimental logP may vary.
Drug Design CNS Penetration ADME

Divergent GHS Hazard Profile: Flammable Liquid and Eye Damage vs. Acute Oral Toxicity and Corrosion

The GHS classification of (1-cyclopropylazetidin-3-yl)methanol as Flam. Liq. 3, Skin Irrit. 2, Eye Dam. 1, and STOT SE 3 [1] contrasts sharply with (azetidin-3-yl)methanol, which carries H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) [2]. This shift eliminates the acute oral toxicity and corrosive labeling while introducing a flammability hazard and specific eye damage risk.

GHS classification
Head-to-head
Target: Flam. Liq. 3, Eye Dam. 1. Analog: Acute Tox. 4, Skin Corr. 1B.
May inform lab safety protocol selection.
Based on ECHA notification and PubChem aggregation.
Safety Regulatory Lab Handling

Molecular Size and Steric Bulk: MW 127.18 vs. 87.12 for the Unsubstituted Core

The molecular weight of (1-cyclopropylazetidin-3-yl)methanol is 127.18 g/mol [1], which is 40.06 g/mol (46% larger) than the unsubstituted azetidin-3-ylmethanol (MW = 87.12 g/mol) [2]. This increase reflects the addition of the cyclopropyl group, providing a distinct balance between fragment-like size and sufficient steric bulk for target engagement.

Molecular weight
Head-to-head
127.18 g/mol (target) vs. 87.12 g/mol (analog); +46%
Fragment-like profile with added steric bulk.
Calculated from molecular formula.
Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Purity and Analytical Traceability: 95% Minimum with Batch-Specific QC

Commercial sourcing from Bidepharm provides (1-cyclopropylazetidin-3-yl)methanol with a standard purity of ≥95%, accompanied by batch-specific analytical data including NMR, HPLC, and GC . This is comparable to the purity levels offered for the 3-methyl analog (CAS 2375259-35-9) which is also sold at 95% purity with similar QC , but the cyclopropyl derivative provides distinct steric and electronic properties.

Purity & QC
Data to verify
≥95% purity with batch-specific NMR, HPLC, GC.
Supports synthesis reproducibility review.
Vendor-reported; confirm with received COA.
Quality Control Reproducibility Sourcing

Conformational Rigidity: Cyclopropyl vs. Alkyl Substituent Effects

The cyclopropyl group in (1-cyclopropylazetidin-3-yl)methanol introduces a rigid, three-membered ring that constrains the conformational freedom of the N-substituent. In contrast, alkyl-substituted analogs such as (1-cyclopropyl-3-methylazetidin-3-yl)methanol contain a more flexible methyl group at the 3-position . While no direct comparative IC₅₀ data for this specific pair is available in open literature, class-level SAR from CSF-1R azetidine inhibitors demonstrates that cyclopropyl substitution can yield IC₅₀ values in the low nanomolar range (e.g., 20 nM) , and variations in R2 cyclopropyl vs. methyl cyclopropyl alter cellular anti-proliferative IC₅₀ values (e.g., 0.451 μM vs. 0.0689 μM in H1975 cells) [1], underscoring the impact of subtle steric and electronic differences.

Conformational rigidity
Class-level
Cyclopropyl constrains N-substituent; class-level SAR shows >10-fold IC₅₀ variations.
Supports SAR exploration, not guaranteed binding.
Inferred from azetidine kinase inhibitor data; direct data not yet reported.
Conformational Analysis Binding Affinity Scaffold Optimization

Potential CYP450 Inhibition Profile: Data Gaps and Procurement Considerations

While no direct CYP inhibition data are publicly available for (1-cyclopropylazetidin-3-yl)methanol, the unsubstituted azetidin-3-ylmethanol scaffold has been studied in the context of CYP3A4 inactivation, with reported IC₅₀ values of 90 nM and Ki values of 250–660 nM for related azetidine-containing compounds [1]. These class-level data suggest that the azetidine core may interact with CYP enzymes, and the addition of a cyclopropyl group could further modulate this liability. Without compound-specific data, procurement decisions should consider the potential for metabolic liabilities and the need for in-house CYP panel screening.

CYP inhibition
Supporting evidence
No compound-specific data; azetidine analog IC₅₀ = 90 nM (CYP3A4).
Potential metabolic liability requires in-house screening.
Data from recombinant human CYP3A4; not directly measured for this compound.
ADME Drug-Drug Interactions Safety Screening

Recommended Applications for (1-cyclopropylazetidin-3-yl)methanol Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

With a logP of 1.6 [1]—2.5 units higher than the unsubstituted azetidine methanol—this compound is a superior starting point for CNS-targeted libraries. Its balanced lipophilicity aligns with the optimal range for blood-brain barrier penetration, reducing the need for additional hydrophobic substituents in hit-to-lead optimization. Researchers developing therapeutics for neurological or psychiatric indications should prioritize this scaffold over more polar analogs to improve initial CNS exposure predictions.

Safety-Conscious Laboratories Requiring Non-Corrosive Azetidine Building Blocks

Unlike azetidin-3-ylmethanol, which carries a corrosive H314 classification [2], (1-cyclopropylazetidin-3-yl)methanol is classified primarily as a flammable liquid with eye damage potential [3]. This shift in hazard profile makes it a preferable choice for high-throughput synthesis labs where corrosive substances are restricted or where reduced personal protective equipment requirements are desired. However, flammable liquid storage protocols must be implemented.

Fragment-to-Lead Optimization Targeting Kinases or GPCRs

The molecular weight of 127.18 g/mol [4] positions this compound as a fragment-sized building block with sufficient steric bulk for initial target engagement. Class-level SAR from azetidine-based kinase inhibitors demonstrates that cyclopropyl substitution can yield nanomolar potency [5]. This compound is therefore well-suited for fragment-based screening or early hit expansion in programs targeting CSF-1R, JAK, or CB1 receptors.

Synthesis of Heterocyclic Libraries via Oxidation or Substitution

The hydroxymethyl group serves as a handle for further functionalization—oxidation to the corresponding aldehyde or carboxylic acid enables diversification of the azetidine core. The cyclopropyl group imparts rigidity that can influence regioselectivity in subsequent reactions. Procurement of this compound in ≥95% purity with batch QC ensures that downstream synthetic yields are not compromised by variable starting material quality.

Application
Selection Property
Validation Focus
CNS penetration research
Lipophilicity profile vs. unsubstituted azetidine
Permeability assay outcomes
Labs with corrosive substance restrictions
GHS classification without skin corrosion
Safety protocol compliance review
Fragment-to-lead optimization (kinase/GPCR)
Cyclopropyl steric constraint
Binding affinity and SAR exploration
Heterocyclic diversification
Functional group versatility and QC traceability
Synthetic yield and purity reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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